- Toward intrinsically colored peptides: Synthesis and investigation of the spectral properties of methylated azatryptophans in tryptophan-cage mutantsBiopolymers, 2015, 104(5), 585-600,
Cas no 93267-04-0 (Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate)

93267-04-0 structure
상품 이름:Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate
Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate 화학적 및 물리적 성질
이름 및 식별자
-
- (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate
- N-(tert-Butoxycarbonyl)-3-iodo-L-alanine Methyl Ester
- Boc-Beta-iodo-Ala-Ome
- (2R)-3-Iodo-2-(tert-butoxycarbonylamino)propanoic acid methyl ester
- (R)-methyl 2-(tert-butoxycarbonylamino)-3-iodopropanoate
- Boc-3-iodo-L-alanine Methyl Ester
- Boc-Ala(I)-Ome
- Boc-b-iodo-Ala-OMe
- Boc-β-iodo-Ala-OMe
- L-N-Boc-3-Iodoalanine Methyl Ester
- Boc-?-iodo-Ala-OMe
- Boc-ß-iodo-Ala-OMe
- Boc-β-iodo-Ala-OMe,Boc-ß
- -iodo-Ala-OMe,BR
- Boc-Ala(3-I)-OMe
- N-Boc-3-iodo-L-alanine Methyl Ester
- Methyl (2R)-2-[(tert-butoxycarbonyl)amino]-3-iodopropanoate
- Methyl (R)-2-(tert-butoxycarbonylamino)-3-iodopropanoate
- L
- N-Boc-L-iodoalanine methyl ester
- Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate
-
- MDL: MFCD00216579
- 인치: 1S/C9H16INO4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13)/t6-/m0/s1
- InChIKey: UGZBFCCHLUWCQI-LURJTMIESA-N
- 미소: IC[C@@H](C(=O)OC)NC(=O)OC(C)(C)C
- BRN: 4422011
계산된 속성
- 정밀분자량: 329.0124g/mol
- 표면전하: 0
- XLogP3: 1.4
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 4
- 회전 가능한 화학 키 수량: 6
- 동위원소 질량: 329.0124g/mol
- 단일 동위원소 질량: 329.0124g/mol
- 수소 결합 토폴로지 분자 극성 표면적: 64.6Ų
- 중원자 수량: 15
- 복잡도: 237
- 동위원소 원자 수량: 0
- 원자 구조의 중심 수량을 확정하다.: 1
- 정의되지 않은 원자 구성 센터 수: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 총 키 단위 수량: 1
- 표면전하: 0
- 상호 변형 이기종 수량: 2
실험적 성질
- 색과 성상: White to Yellow Solid
- 밀도: 1.5510
- 융해점: 49.0 to 53.0 deg-C
- 비등점: 356.5℃ at 760 mmHg
- 플래시 포인트: 169.4 °C
- 수용성: Soluble in water and 1% acetic acid.
- PSA: 64.63000
- LogP: 1.87860
- 비선광도: -4° (c=2, MeOH)
- 광학 활성: [α]22/D −4°, c = 2 in methanol
- 민감성: Light Sensitive
Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate 보안 정보
- 신호어:Warning
- 피해 선언: H315; H319; H335
- 경고성 성명: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 위험물 운송번호:NONH for all modes of transport
- WGK 독일:3
- 보안 지침: 24/25
- 포카표 F사이즈:8
- 저장 조건:0-10°C
Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate 세관 데이터
- 세관 번호:2924199090
- 세관 데이터:
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2924199090개요:
2924199090. 기타 무환아미드 (무환아미노메틸에스테르 포함) (그 파생물과 소금 포함).부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:30.0%
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요약:
2924199090. 기타 무환아미드 (무환아미노메틸메틸에스테르 포함) 및 그 파생물;그 소금.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:30.0%
Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
AstaTech | 56474-50/G |
BOC-3-IODO-L-ALANINE METHYL ESTER |
93267-04-0 | 95% | 50/G |
$274 | 2022-06-01 | |
AstaTech | 56474-250/G |
BOC-3-IODO-L-ALANINE METHYL ESTER |
93267-04-0 | 95% | 250/G |
$822 | 2022-06-01 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B51970-10g |
Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate |
93267-04-0 | 98% | 10g |
¥158.0 | 2022-04-28 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H61638-250mg |
N-Boc-3-iodo-L-alanine methyl ester, 98% |
93267-04-0 | 98% | 250mg |
¥367.00 | 2023-05-05 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBA0059-50G |
methyl (2R)-2-(tert-butoxycarbonylamino)-3-iodo-propanoate |
93267-04-0 | 97% | 50g |
¥ 402.00 | 2023-04-12 | |
Oakwood | M03256-1g |
Boc-β-iodo-Ala-OMe |
93267-04-0 | 98% | 1g |
$10.00 | 2024-07-19 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H61638-1g |
N-Boc-3-iodo-L-alanine methyl ester, 98% |
93267-04-0 | 98% | 1g |
¥1318.00 | 2023-05-05 | |
eNovation Chemicals LLC | D694315-100g |
N-Boc-3-iodo-L-alanine Methyl Ester |
93267-04-0 | 95% | 100g |
$310 | 2023-09-03 | |
eNovation Chemicals LLC | Y1043358-100g |
(R)-Methyl 2-(tert-butoxycarbonylamino)-3-iodopropanoate |
93267-04-0 | 98% | 100g |
$125 | 2024-06-07 | |
AstaTech | 56474-5/G |
BOC-3-IODO-L-ALANINE METHYL ESTER |
93267-04-0 | 95% | 5/G |
$27 | 2021-07-03 |
Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate 합성 방법
합성회로 1
반응 조건
1.1 Reagents: Sodium iodide Solvents: Acetone ; 25 h, rt
참조
합성회로 2
반응 조건
1.1 Reagents: Imidazole , Triphenylphosphine , Iodine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 10 min, rt; rt → 0 °C
1.2 Solvents: Dichloromethane ; 0 °C; 1 h, 0 °C; 1.5 h, rt
1.2 Solvents: Dichloromethane ; 0 °C; 1 h, 0 °C; 1.5 h, rt
참조
- Synthesis of disulfides and diselenides by copper-catalyzed coupling reactions in waterOrganic & Biomolecular Chemistry, 2013, 11(18), 2943-2946,
합성회로 3
반응 조건
1.1 Reagents: Sodium iodide Solvents: Acetone ; 30 min, 10 - 30 °C; 21.5 h, 20 - 30 °C
참조
- Synthesis of 4-chlorokynurenines and intermediates, World Intellectual Property Organization, , ,
합성회로 4
반응 조건
1.1 Reagents: Sodium iodide Solvents: Acetone ; 24 h, rt
참조
- Synthesis of N-Boc-3-iodo-zinc-L-alanine methyl esterHuagong Jishu Yu Kaifa, 2004, 33(2), 13-16,
합성회로 5
반응 조건
1.1 Reagents: Imidazole , Triphenylphosphine , Iodine Solvents: Dichloromethane ; 0 °C; 10 min, 0 °C; 15 min, rt
1.2 Solvents: Dichloromethane ; 0 °C; 4 h, rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.2 Solvents: Dichloromethane ; 0 °C; 4 h, rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ; rt
참조
- Alkyl Carbagermatranes Enable Practical Palladium-Catalyzed sp2-sp3 Cross-CouplingJournal of the American Chemical Society, 2019, 141(18), 7582-7588,
합성회로 6
반응 조건
1.1 Reagents: Imidazole , Triphenylphosphine , Iodine Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 2.5 h, rt
참조
- The silica mineralisation properties of synthetic Silaffin-1A1 (synSil-1A1)Organic & Biomolecular Chemistry, 2022, 20(16), 3387-3396,
합성회로 7
반응 조건
1.1 Reagents: Imidazole , Triphenylphosphine Solvents: Dichloromethane ; 10 min, rt; rt → 0 °C
1.2 Reagents: Iodine ; 20 min, 0 - 7 °C; 7 °C → rt; 10 min, rt; rt → 0 °C
1.3 Solvents: Dichloromethane ; 60 min, 0 °C; 1 h, 0 °C; 1 h, 0 °C → rt; 1.5 h, rt
1.2 Reagents: Iodine ; 20 min, 0 - 7 °C; 7 °C → rt; 10 min, rt; rt → 0 °C
1.3 Solvents: Dichloromethane ; 60 min, 0 °C; 1 h, 0 °C; 1 h, 0 °C → rt; 1.5 h, rt
참조
- Preparation of N-(Boc)-allylglycine methyl ester using a zinc-mediated, palladium-catalyzed cross-coupling reactionOrganic Syntheses, 2015, 92, 103-116,
합성회로 8
반응 조건
1.1 Reagents: Sodium iodide Solvents: Acetone ; 3 d, rt; 1 d, rt
참조
- Synthesis of N-(tert-butoxycarbonyl)-β-iodoalanine methyl ester: A useful building block in the synthesis of nonnatural α-amino acids via palladium catalyzed cross coupling reactionsOrganic Syntheses, 2005, 81, 77-88,
합성회로 9
반응 조건
1.1 Reagents: Imidazole , Triphenylphosphine , Iodine Solvents: Dimethylformamide ; 3 h, 0 °C → rt
참조
- Application of bis-2-(trimethylsilyl)ethyl diselenide to the synthesis of selenium-containing amino acid derivativesTetrahedron, 2017, 73(42), 6085-6091,
합성회로 10
반응 조건
1.1 Reagents: Potassium bicarbonate Solvents: Dimethylformamide
1.2 Reagents: Imidazole , Triphenylphosphine , Iodine Solvents: Dichloromethane ; 0 °C; 10 min, 0 °C → rt; rt → 0 °C
1.3 3.5 h, 0 °C
1.4 Reagents: Sodium thiosulfate Solvents: Water
1.2 Reagents: Imidazole , Triphenylphosphine , Iodine Solvents: Dichloromethane ; 0 °C; 10 min, 0 °C → rt; rt → 0 °C
1.3 3.5 h, 0 °C
1.4 Reagents: Sodium thiosulfate Solvents: Water
참조
- Readily available amino acid building blocks for the synthesis of phosphole-containing peptidesTetrahedron Letters, 2007, 48(16), 2857-2859,
합성회로 11
반응 조건
1.1 Reagents: Imidazole , Triphenylphosphine , Iodine Solvents: Dichloromethane
참조
- Synthesis of conformationally restricted Beta-turn mimics2006, , ,,
합성회로 12
반응 조건
1.1 Reagents: Imidazole , Triphenylphosphine , Iodine Solvents: Dichloromethane ; 0 °C; 10 min, rt; rt → 0 °C
1.2 Solvents: Dichloromethane ; 30 min, 0 °C; 1 h, 0 °C; 1.5 h, rt
1.2 Solvents: Dichloromethane ; 30 min, 0 °C; 1 h, 0 °C; 1.5 h, rt
참조
- Use of a Tandem Prins/Friedel-Crafts Reaction in the Construction of the Indeno-Tetrahydropyridine Core of the Haouamine Alkaloids: Formal Synthesis of (-)-Haouamine AOrganic Letters, 2011, 13(10), 2614-2617,
합성회로 13
반응 조건
1.1 Reagents: Imidazole , Triphenylphosphine , Iodine Solvents: Dichloromethane ; 0 °C; 5 min, 0 °C; 10 min, rt; rt → 0 °C
1.2 Solvents: Dichloromethane ; 10 min, 0 °C; 90 min, 0 °C
1.2 Solvents: Dichloromethane ; 10 min, 0 °C; 90 min, 0 °C
참조
- Painting argyrins blue: Negishi cross-coupling for synthesis of deep-blue tryptophan analog β-(1-azulenyl)-L-alanine and its incorporation into argyrin CBioorganic & Medicinal Chemistry, 2018, 26(19), 5259-5269,
합성회로 14
반응 조건
1.1 Reagents: Imidazole , Triphenylphosphine , Iodine Solvents: Dichloromethane ; 0 °C; 10 min, rt; rt → 0 °C
1.2 Solvents: Dichloromethane ; 0 °C; 2 h, 0 °C
1.2 Solvents: Dichloromethane ; 0 °C; 2 h, 0 °C
참조
- Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanesChemical Science, 2018, 9(23), 5295-5300,
합성회로 15
반응 조건
1.1 Reagents: Sodium iodide Solvents: Acetone
참조
- Synthesis of all three regioisomers of pyridylalanineSynlett, 1997, (2), 169-170,
합성회로 16
반응 조건
1.1 Reagents: Iodine Solvents: Acetone
참조
- Organocuprates in a novel synthesis of optically pure amino acidsTetrahedron, 1985, 41(10), 1833-43,
합성회로 17
반응 조건
1.1 Reagents: Imidazole , Triphenylphosphine , Iodine Solvents: Dichloromethane ; 1 h, 0 °C; 1.5 h, rt
참조
- Chemoselectivity of the Ruthenium-Catalyzed Hydrative Diyne Cyclization: Total Synthesis of (+)-Cylindricine C, D, and EOrganic Letters, 2003, 5(24), 4599-4602,
합성회로 18
반응 조건
1.1 Reagents: Sodium iodide Solvents: Acetone ; rt; 42 h, rt
참조
- Preparation of cyclopentylcarbonylamino acid as inhibitors of α4β1 mediated cell adhesion, World Intellectual Property Organization, , ,
합성회로 19
반응 조건
1.1 Reagents: Imidazole , Triphenylphosphine , Iodine Solvents: Dichloromethane ; 5 min, rt
1.2 Solvents: Dichloromethane ; 2 h, rt
1.2 Solvents: Dichloromethane ; 2 h, rt
참조
- Thiomaleic Anhydride: A Convenient Building Block for the Synthesis of α-Substituted γ- and δ-Lactones through Free-Radical Addition, Nucleophilic Ring Opening, and Subsequent Thiocarboxylate ManipulationJournal of Organic Chemistry, 2009, 74(17), 6792-6796,
Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate Raw materials
- Boc-Ser-OMe
- S-methyl 2-((tert-butoxycarbonyl)amino)-3-((methylsulfonyl)oxy)propanoate
- (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid
- Boc-Ser(Tos)-OMe
Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate Preparation Products
Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate 관련 문헌
-
1. Tryptophan-derived butyrylcholinesterase inhibitors as promising leads against Alzheimer's diseaseAn?e Meden,Damijan Knez,Marko Juki?,Xavier Brazzolotto,Marija Gr?i?,Anja Pi?lar,Abida Zahirovi?,Janko Kos,Florian Nachon,Jurij Svete,Stanislav Gobec,Uro? Gro?elj Chem. Commun. 2019 55 3765
-
Philip Horx,Armin Geyer Chem. Sci. 2021 12 11455
-
Longbo Li,Bianca Matsuo,Guillaume Levitre,Edward J. McClain,Eric A. Voight,Erika A. Crane,Gary A. Molander Chem. Sci. 2023 14 2713
93267-04-0 (Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate) 관련 제품
- 1676-81-9(Z-Ser-OMe)
- 1676-75-1(Z-Ser-OtBu)
- 889670-02-4(Methyl 2-(tert-Butoxycarbonylamino)-3-iodopropanoate)
- 2488-15-5((tert-Butoxycarbonyl)-L-methionine)
- 1142-20-7(N-[(Benzyloxy)carbonyl]-L-alanine)
- 2419-94-5(N-Boc-L-glutamic acid)
- 1676-90-0(Boc-Asp(OtBu)-OH)
- 2418-95-3((S)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid)
- 2592-18-9(Boc-Thr-OH)
- 2483-46-7((S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid)
추천 공급업체
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:93267-04-0)N-(tert-butoxycarbonyl)-3-iodo-L-alanine methyl Ester

순결:98%
재다:Company Customization
가격 ($):문의
Amadis Chemical Company Limited
(CAS:93267-04-0)Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate

순결:99%
재다:500g
가격 ($):475.0